REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([O:24][CH3:25])[C:5]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[C:7]2[CH3:12].[C:26]1(=O)[O:31][C:29](=[O:30])[C:28]2=[CH:32][CH:33]=[CH:34][CH:35]=[C:27]12.O>C1(C)C(C)=CC=CC=1>[CH3:25][O:24][C:4]1[C:5]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[CH:15]=2)=[C:6]2[C:11](=[C:2]([N:1]3[C:29](=[O:30])[C:28]4=[CH:32][CH:33]=[CH:34][CH:35]=[C:27]4[C:26]3=[O:31])[CH:3]=1)[N:10]=[CH:9][CH:8]=[C:7]2[CH3:12]
|
Name
|
|
Quantity
|
6.96 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=C2C(=CC=NC12)C)OC1=CC(=CC=C1)C(F)(F)F)OC
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C(=CC=NC2=C(C1)N1C(C=2C(C1=O)=CC=CC2)=O)C)OC2=CC(=CC=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |